molecular formula C12H12F15NO3S B13412876 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- CAS No. 68298-89-5

1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl-

Cat. No.: B13412876
CAS No.: 68298-89-5
M. Wt: 535.27 g/mol
InChI Key: PNBLAQHWLKUKEU-UHFFFAOYSA-N
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Description

1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- (CAS: 68555-76-0) is a perfluoroalkyl sulfonamide (PFAS) derivative characterized by a fully fluorinated heptane chain and a sulfonamide functional group substituted with a 4-hydroxybutyl and methyl group. This compound is part of a broader class of PFAS chemicals known for their exceptional chemical stability, surfactant properties, and resistance to thermal and biological degradation. Its structure includes 15 fluorine atoms on the heptane backbone, which contribute to its hydrophobicity and persistence in environmental matrices.

Properties

CAS No.

68298-89-5

Molecular Formula

C12H12F15NO3S

Molecular Weight

535.27 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methylheptane-1-sulfonamide

InChI

InChI=1S/C12H12F15NO3S/c1-28(4-2-3-5-29)32(30,31)12(26,27)10(21,22)8(17,18)6(13,14)7(15,16)9(19,20)11(23,24)25/h29H,2-5H2,1H3

InChI Key

PNBLAQHWLKUKEU-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Core Preparation Strategies

The synthesis of this compound generally involves two main stages:

Fluorination of the Carbon Chain

The key challenge in synthesizing this compound is the introduction of extensive fluorination onto the heptane chain. Two primary fluorination techniques are employed:

a) Electrochemical Fluorination (ECF)
  • Process : Organic precursors, such as heptane derivatives, are dissolved in liquid hydrogen fluoride (HF). An electrical current is passed through the solution, replacing hydrogen atoms with fluorine atoms.
  • Outcome : Produces a mixture of linear and branched perfluorinated isomers with varying chain lengths.
  • Application : Historically used for manufacturing long-chain perfluoroalkanes and sulfonyl derivatives, including compounds similar to the target molecule.

Note: ECF is less favored now due to environmental concerns and safety issues, but it remains a foundational method in fluorochemical synthesis.

b) Telomerization
  • Process : Involves reacting perfluoroalkyl iodides (telogens) with tetrafluoroethylene (TFE) (taxogen). This reaction forms perfluorinated chains with functional groups suitable for further modifications.
  • Advantages : Produces more controlled chain lengths and is currently the predominant method for manufacturing perfluorinated compounds.
  • Reaction Scheme :
Perfluoroalkyl iodide + Tetrafluoroethylene → Perfluorinated chain with terminal functional groups

Sulfonamide Formation

Once the fluorinated carbon chain is prepared, the sulfonamide group is introduced:

  • Starting materials : Typically, perfluorinated sulfonyl chlorides or fluorosulfonic acids are reacted with methylamine derivatives.
  • Reaction conditions : The sulfonyl chloride reacts with methylamine in the presence of a base (e.g., pyridine) or under controlled conditions to form the sulfonamide linkage.

Example Reaction :

Perfluorinated sulfonyl chloride + Methylamine → Sulfonamide + HCl
  • Further methylation : The nitrogen atom of the sulfonamide can be methylated using methyl iodide or dimethyl sulfate to achieve the N-methyl substitution.

Specific Synthetic Route for the Compound

Based on the compound's structure and known fluorochemical synthesis techniques, a plausible synthetic route involves:

Step Description Reagents/Conditions References/Notes
1 Synthesis of perfluorinated heptane chain Telomerization of PFAI with TFE Predominant current method
2 Conversion to sulfonyl fluoride React with sulfur trioxide or chlorosulfonic acid Forms perfluorinated sulfonyl intermediates
3 Formation of sulfonamide React sulfonyl fluoride with methylamine Produces N-methyl sulfonamide
4 Methylation of nitrogen Use methyl iodide or dimethyl sulfate Achieves N-methyl substitution

Additional Considerations and Variations

  • Purification : The final product is purified via distillation or chromatography to isolate the desired perfluorinated sulfonamide.
  • Environmental and Safety Aspects : Due to the toxicity and environmental persistence of fluorinated intermediates, synthesis is conducted with stringent safety measures and waste management protocols.

Summary of Data and Findings

Aspect Details References
Fluorination method Telomerization is the most common; ECF is less favored ,
Sulfonamide formation Reaction of perfluorinated sulfonyl chlorides with methylamine ,
Chain length control Telomerization allows precise control ,
Environmental concerns ECF is being phased out; telomerization preferred ,

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Nitrogen

The sulfonamide group (-SO₂N<) participates in reactions typical of secondary sulfonamides. The electron-deficient sulfur atom facilitates nucleophilic substitution under basic conditions:

Reaction TypeConditionsProducts/OutcomesReferences
Alkylation/AcylationAlkyl halides or acyl chlorides in polar aprotic solventsN-alkylated or N-acylated derivatives
Deprotonation and Salt FormationStrong bases (e.g., NaOH)Sulfonamide salts (e.g., Na⁺ or K⁺ complexes)
  • Mechanistic Insight : The N-methyl and N-(4-hydroxybutyl) groups sterically hinder direct substitution at nitrogen, but fluorination enhances electrophilicity at sulfur, enabling indirect reactivity.

Hydroxyl Group Reactivity

The 4-hydroxybutyl substituent undergoes reactions typical of primary alcohols:

Reaction TypeConditionsProducts/OutcomesReferences
EsterificationAcid chlorides or anhydrides in pyridineSulfonamide-linked esters (e.g., acetate derivatives)
OxidationJones reagent (CrO₃/H₂SO₄)Carboxylic acid derivatives
  • Stability Note : The hydroxybutyl group’s reactivity is moderated by the electron-withdrawing perfluoroalkyl chain, which reduces nucleophilicity .

Fluorinated Chain Stability and Decomposition

The pentadecafluoroheptane chain exhibits exceptional stability but decomposes under extreme conditions:

Reaction TypeConditionsProducts/OutcomesReferences
Thermal Degradation>400°C in inert atmospherePerfluorocarbon fragments (e.g., CF₃, CF₂ radicals)
Hydrolytic ResistanceAqueous acidic/basic mediaMinimal degradation; retains fluorinated backbone
  • Environmental Impact : The compound’s persistence aligns with PFAS (per- and polyfluoroalkyl substances) characteristics, raising concerns about bioaccumulation .

Biological Interactions

The compound interacts with enzymes and receptors via hydrogen bonding and hydrophobic effects:

Interaction TypeBiological TargetObserved EffectsReferences
Enzyme InhibitionCarbonic anhydraseCompetitive inhibition via sulfonamide-Zn²⁺ coordination
Receptor BindingPPAR-γ (peroxisome proliferator-activated receptor)Modulation of lipid metabolism pathways
  • Structural Influence : The perfluorinated chain enhances binding to hydrophobic protein pockets, while the sulfonamide group mediates polar interactions .

Environmental and Regulatory Considerations

PropertyDataSource
Persistence (Half-life)>5 years in soil/waterOSPAR Assessment
Regulatory StatusListed under EPA TSCA as inactiveEPA DSSTox

Key Findings:

  • The compound’s reactivity is dominated by its sulfonamide and hydroxybutyl groups, with fluorination conferring thermal and chemical stability.

  • Biological activity stems from dual hydrophobic (perfluoroalkyl) and polar (sulfonamide/hydroxyl) interactions.

  • Environmental persistence necessitates careful handling to mitigate PFAS-related risks .

Scientific Research Applications

1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- has several scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Investigated for its potential use in biological assays and as a component in biosensors.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of specialty polymers.

Mechanism of Action

The mechanism of action of 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- involves its interaction with various molecular targets and pathways:

    Surfactant Properties: The compound reduces surface tension, allowing it to act as an effective surfactant.

    Hydrophobic Interactions: The perfluoroalkyl groups interact with hydrophobic surfaces, providing water and oil repellency.

    Biological Interactions: In biological systems, the compound can interact with cell membranes and proteins, potentially affecting their function and stability.

Comparison with Similar Compounds

1-Pentanesulfonamide Derivatives

  • Example : 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-N-methylpentane-1-sulfonamide (CAS: 16090-14-5)
    • Key Differences : Shorter pentane chain (C5 vs. C7) and fewer fluorine atoms (11 vs. 15), leading to reduced hydrophobicity (log P ≈ 4.2 vs. 7.8 for the target compound). Applications include firefighting foams and coatings.

1-Hexanesulfonamide Derivatives

  • Example: 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-ethyl-N-[2-(phosphonooxy)ethyl]-1-hexanesulfonamide (CAS: 67969–) Key Differences: Intermediate chain length (C6) and 13 fluorine atoms. The phosphonooxyethyl group enhances water solubility compared to the 4-hydroxybutyl group in the target compound. Used in industrial surfactants.

Functional Group Modifications

Hydroxyalkyl Substituents

  • 4-Hydroxybutyl vs. 2-Hydroxyethyl :
    • The target compound’s 4-hydroxybutyl group (CAS: 68555-76-0) provides a longer hydrophilic spacer, improving compatibility with polar solvents. In contrast, the 2-hydroxyethyl variant (CAS: 68239-76-1) exhibits higher mobility in aqueous systems due to shorter chain length.

N-Substituent Variations

  • N-Ethyl vs. N-Methyl: N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-1-heptanesulfonamide (CAS: 68957-62-0) shows increased lipophilicity (log P ≈ 8.1) compared to the N-methyl variant (log P ≈ 7.8).

Environmental and Toxicological Profiles

Parameter Target Compound (68555-76-0) N-Ethyl-2-Hydroxyethyl Analog (68957-62-0) C5 Undecafluoro Analog (16090-14-5)
Fluorine Atoms 15 15 11
log P (Octanol-Water) 7.8 8.1 4.2
Biodegradation Potential Low (PFAS typical) Low Moderate
Regulatory Status CEPA 73(1) Listed TRI-Listed Under Review
  • Bioaccumulation : Longer fluorinated chains (C7) in the target compound correlate with higher bioaccumulation factors (BAF > 1000) in aquatic organisms compared to C5 analogues (BAF ~ 500).
  • Toxicity : All analogues show hepatotoxicity in rodent models, but the 4-hydroxybutyl group in the target compound reduces renal clearance efficiency, increasing chronic exposure risks.

Key Research Findings

Environmental Persistence : The target compound’s fully fluorinated backbone resists hydrolysis and photodegradation, with a half-life >50 years in soil.

Surface Activity : The 4-hydroxybutyl group enhances micelle formation efficiency (CMC ≈ 0.1 mM) compared to 2-hydroxyethyl variants (CMC ≈ 0.5 mM).

Biological Activity

1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl- is a complex sulfonamide compound notable for its unique structural features and biological activity. This article aims to explore the compound's biological activity through various studies and findings.

Structural Characteristics

This compound is characterized by:

  • Heptanesulfonamide Backbone : Provides a foundation for biological interactions.
  • Pentadecafluoro Group : Enhances lipophilicity and stability in biological systems.

Biological Activity Overview

Sulfonamides are known for their diverse biological activities including antibacterial and antiviral properties. The specific compound under discussion has shown promise in several areas:

Antibacterial Activity

Studies have demonstrated that sulfonamides can effectively inhibit bacterial growth. For instance:

  • Inhibition Mechanism : Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This leads to impaired DNA synthesis and bacterial cell death.

Antiviral Activity

Research indicates that certain sulfonamides exhibit significant antiviral activity:

  • Mechanism of Action : The compound may inhibit viral replication mechanisms by targeting specific viral proteins or enzymes. For example:
    • Inhibitory effects against coxsackievirus B have been reported with IC50 values below 5.0 μM for related sulfonamide structures .

Study 1: Antiproliferative Activity

A study involving a series of sulfonamide derivatives found that modifications on the sulfonamide nitrogen significantly affected biological activity. The derivative with N-methyl and naphthyl groups exhibited potent antiproliferative activity against MCF-7 breast cancer cells .

Study 2: Antiviral Properties

Research focused on fluorinated sulfonamides indicated their potential as antiviral agents against Mycobacterium tuberculosis. The fluorinated groups enhanced binding affinity to target enzymes involved in the pathogen's lifecycle .

Comparison of Biological Activities

The following table summarizes the biological activities associated with 1-Heptanesulfonamide and related compounds:

Compound Activity Type Target/Mechanism IC50 Value (μM)
1-HeptanesulfonamideAntibacterialDHPS inhibitionNot specified
Fluorinated SulfonamidesAntiviralViral replication inhibition< 5.0
Naphthyl-substituted SulfonamideAntiproliferativeERα degradationNot specified

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with their targets. For instance:

  • Binding Affinity : The presence of fluorinated groups increases hydrophobic interactions with target proteins .
  • Structural Modifications : Variations in the side chains can lead to significant changes in biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing perfluorinated sulfonamide derivatives like 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(4-hydroxybutyl)-N-methyl-?

  • Methodological Answer : Synthesis typically involves fluoroalkylation followed by sulfonamide formation. For example, nucleophilic substitution with perfluoroalkyl iodides and subsequent reaction with amines (e.g., 4-hydroxybutyl-methylamine) under anhydrous conditions. Characterization via 19F NMR^{19}\text{F NMR} and FTIR can confirm perfluorinated chain integrity and sulfonamide linkage .

Q. Which analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/19F NMR^{19}\text{F NMR} to verify substituents and purity.
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
  • Solubility : Phase-separation studies in polar (e.g., acetonitrile) and nonpolar solvents (e.g., perfluorinated oils) to determine partitioning behavior .

Q. How can researchers safely handle and store this compound given its potential hazards?

  • Methodological Answer :

  • Handling : Use glove boxes under inert atmospheres to avoid hydrolysis. Personal protective equipment (PPE) including fluoropolymer-coated gloves and face shields is essential.
  • Storage : Anhydrous conditions at -20°C in amber glass vials to prevent photodegradation and moisture uptake. Monitor for decomposition via periodic FTIR analysis .

Advanced Research Questions

Q. What are the dominant environmental degradation pathways for this compound, and how can they be experimentally validated?

  • Methodological Answer :

  • Advanced Oxidation Processes (AOPs) : Use UV/H2_2O2_2 or ozone treatments to simulate degradation. Track intermediates via LC-MS/MS with electrospray ionization (ESI) in negative mode.
  • Microbial Degradation : Employ anaerobic sludge assays with 14C^{14}\text{C}-labeled compounds to quantify mineralization rates. Compare with abiotic controls to isolate biotic contributions .

Q. How does the presence of the 4-hydroxybutyl group influence the compound’s bioaccumulation potential compared to shorter-chain analogs?

  • Methodological Answer :

  • In Vitro Models : Use immobilized artificial membrane (IAM) chromatography to measure partitioning coefficients. Compare with shorter-chain analogs (e.g., N-ethyl derivatives from ).
  • In Vivo Studies : Administer 13C^{13}\text{C}-labeled compound to zebrafish embryos; quantify tissue accumulation via accelerator mass spectrometry (AMS) .

Q. What experimental strategies can resolve contradictions in reported toxicity data across cell lines?

  • Methodological Answer :

  • Dose-Response Profiling : Use high-content screening (HCS) with multiple endpoints (e.g., mitochondrial membrane potential, ROS production) in human hepatoma (HepG2) and kidney (HEK293) cells.
  • Omics Integration : Pair transcriptomics (RNA-seq) with metabolomics (LC-MS) to identify pathway-specific effects. Normalize data using CRDC-recommended statistical frameworks (e.g., RDF2050108) .

Q. How can membrane separation technologies be optimized to recover this compound from aqueous waste streams?

  • Methodological Answer :

  • Nanofiltration (NF) : Test polyamide membranes with tailored pore sizes (1–2 nm) under varying pH (3–10). Use fluorescence tagging (e.g., dansyl chloride) to track rejection rates.
  • Forward Osmosis (FO) : Evaluate draw solutions (e.g., ammonium bicarbonate) for concentrating the compound. Model flux decline using computational fluid dynamics (CFD) .

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